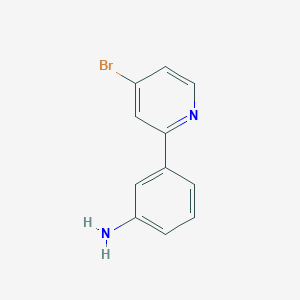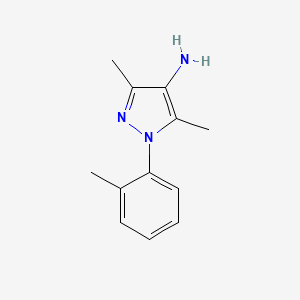
3-(4-Bromopyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromopyridin-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a bromine atom at the 4-position and an aniline group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromopyridin-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 4-bromopyridine with aniline under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate or sodium hydroxide. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Another method involves the palladium-catalyzed cross-coupling reaction between 4-bromopyridine and aniline using a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. This reaction is performed in the presence of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide at temperatures ranging from 80-120°C.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(4-Bromopyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the compound can yield the corresponding amine or hydrazine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, nitric acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromopyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and dyes, contributing to the development of new products with improved properties.
作用機序
The mechanism of action of 3-(4-Bromopyridin-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways involved in disease progression. The bromine atom and aniline group contribute to its binding affinity and selectivity towards target molecules. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
3-(4-Chloropyridin-2-yl)aniline: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluoropyridin-2-yl)aniline: Similar structure with a fluorine atom instead of bromine.
3-(4-Iodopyridin-2-yl)aniline: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(4-Bromopyridin-2-yl)aniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC名 |
3-(4-bromopyridin-2-yl)aniline |
InChI |
InChI=1S/C11H9BrN2/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |
InChIキー |
XXTSYFVFWXPBOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)

![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
amine](/img/structure/B11741131.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)

![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741156.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11741159.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11741166.png)


![[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741182.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741189.png)
